molecular formula C16H19N3O2 B5619384 N-(2-methyl-4-oxo-3(4H)-quinazolinyl)cyclohexanecarboxamide

N-(2-methyl-4-oxo-3(4H)-quinazolinyl)cyclohexanecarboxamide

Cat. No. B5619384
M. Wt: 285.34 g/mol
InChI Key: YRBRGJCHWXWHAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones typically involves the cyclization of anthranilic acid derivatives with various reagents. For N-(2-methyl-4-oxo-3(4H)-quinazolinyl)cyclohexanecarboxamide, the synthesis could involve cyclization reactions starting from an anthranilic acid derivative, followed by specific modifications to introduce the cyclohexanecarboxamide moiety. Related compounds have been synthesized through various methods, including condensation reactions, the use of isocyanates, and cyclization under different conditions (Deshmukh & Patil, 2007).

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system containing a benzene ring fused to a pyrimidine ring. The analysis of these structures typically involves spectroscopic methods, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms and the presence of functional groups. X-ray crystallography can also be employed to determine the precise three-dimensional structure and confirm the molecular conformation (Neue et al., 2013).

Chemical Reactions and Properties

Quinazolinones participate in a variety of chemical reactions, reflecting their rich chemistry. They can undergo nucleophilic substitution reactions, cyclization to form different ring systems, and modifications at various positions of the quinazolinone nucleus. The reactivity can be influenced by the substitution pattern on the quinazolinone ring and the nature of the substituents (Bavetsias et al., 2002).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure, the presence of functional groups, and intermolecular interactions. The solubility of quinazolinones in various solvents can be particularly relevant for their use in chemical synthesis and potential pharmaceutical applications. Modifications to the quinazolinone core can be made to improve solubility and other physical properties (Bavetsias et al., 2002).

properties

IUPAC Name

N-(2-methyl-4-oxoquinazolin-3-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-17-14-10-6-5-9-13(14)16(21)19(11)18-15(20)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBRGJCHWXWHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-oxo-3(4H)-quinazolinyl)cyclohexanecarboxamide

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